molecular formula C17H29NO2 B14215884 1H-Indole, 1-(4,4-diethoxybutyl)-4,5,6,7-tetrahydro-2-methyl- CAS No. 827019-56-7

1H-Indole, 1-(4,4-diethoxybutyl)-4,5,6,7-tetrahydro-2-methyl-

Cat. No.: B14215884
CAS No.: 827019-56-7
M. Wt: 279.4 g/mol
InChI Key: AHNMCHGPVFZJQW-UHFFFAOYSA-N
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Description

1H-Indole, 1-(4,4-diethoxybutyl)-4,5,6,7-tetrahydro-2-methyl- is a synthetic organic compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. This particular compound is characterized by its unique structure, which includes a tetrahydroindole core substituted with a diethoxybutyl group and a methyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Indole, 1-(4,4-diethoxybutyl)-4,5,6,7-tetrahydro-2-methyl- typically involves multi-step organic reactions. One common method involves the alkylation of a tetrahydroindole derivative with a diethoxybutyl halide under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified using techniques such as column chromatography or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and product separation can enhance efficiency and scalability. Industrial methods also focus on optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

1H-Indole, 1-(4,4-diethoxybutyl)-4,5,6,7-tetrahydro-2-methyl- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives.

    Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the indole ring.

Scientific Research Applications

1H-Indole, 1-(4,4-diethoxybutyl)-4,5,6,7-tetrahydro-2-methyl- has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1H-Indole, 1-(4,4-diethoxybutyl)-4,5,6,7-tetrahydro-2-methyl- exerts its effects is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its indole core. The diethoxybutyl and methyl substituents may influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 1H-Indole, 1-(4,4-diethoxybutyl)-4,5,6,7-tetrahydro-2-ethyl-
  • 1H-Indole, 1-(4,4-diethoxybutyl)-4,5,6,7-tetrahydro-2-propyl-

Uniqueness

The uniqueness of 1H-Indole, 1-(4,4-diethoxybutyl)-4,5,6,7-tetrahydro-2-methyl- lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the diethoxybutyl group may enhance its solubility and stability compared to other indole derivatives.

Properties

CAS No.

827019-56-7

Molecular Formula

C17H29NO2

Molecular Weight

279.4 g/mol

IUPAC Name

1-(4,4-diethoxybutyl)-2-methyl-4,5,6,7-tetrahydroindole

InChI

InChI=1S/C17H29NO2/c1-4-19-17(20-5-2)11-8-12-18-14(3)13-15-9-6-7-10-16(15)18/h13,17H,4-12H2,1-3H3

InChI Key

AHNMCHGPVFZJQW-UHFFFAOYSA-N

Canonical SMILES

CCOC(CCCN1C(=CC2=C1CCCC2)C)OCC

Origin of Product

United States

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